molecular formula C23H25N3O4 B3017288 1-(2-(2-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899727-99-2

1-(2-(2-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B3017288
CAS No.: 899727-99-2
M. Wt: 407.47
InChI Key: SLTOZEUBXMTHIM-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a spiro heterocyclic compound characterized by a fused pyrazolo-oxazine core linked to a piperidine ring via a spiro junction. The structure incorporates a 2-hydroxyphenyl group at position 2 and a methoxy substituent at position 7, along with an acetylated piperidine moiety.

Key physicochemical properties include:

  • Molecular formula: C₂₄H₂₅N₃O₄ (exact mass inferred from analogous structures in and ).
  • Structural features: A benzo[e]pyrazolo[1,5-c][1,3]oxazine scaffold fused with a piperidine ring, functionalized with hydroxyl and methoxy groups.

Properties

IUPAC Name

1-[2-(2-hydroxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-15(27)25-12-10-23(11-13-25)26-19(17-7-5-9-21(29-2)22(17)30-23)14-18(24-26)16-6-3-4-8-20(16)28/h3-9,19,28H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTOZEUBXMTHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(2-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic compound that has garnered attention in the field of medicinal chemistry. Its unique structural features suggest potential biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This article summarizes current research findings regarding its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C23H25N3O4
  • Molecular Weight : 407.47 g/mol
  • IUPAC Name : 1-[2-(2-hydroxyphenyl)-7-methoxyspiro[benzo[e]pyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to:

  • Induce cell cycle arrest in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) by inhibiting cyclin-dependent kinases (CDKs) involved in cell cycle regulation .
  • Display cytotoxic effects against solid tumor cell lines with varying efficacy depending on the specific cancer type and treatment duration .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by:

  • Reducing the release of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
  • Exhibiting potential in treating inflammatory conditions through modulation of inflammatory pathways.

Antioxidant Properties

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative damage to cells.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits:

  • Moderate antibacterial activity against certain bacterial strains.
  • Potential antifungal properties that warrant further investigation .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation, particularly CDKs which are crucial for cell cycle control.
  • Cytokine Modulation : By affecting cytokine release, it plays a role in regulating immune responses.

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Khadra et al. (2024)Demonstrated significant cytotoxicity against MCF-7 and HCT-116 cells; modulation of IL-6 and TNF-α levels observed.
BenchChem AnalysisReported antioxidant and antimicrobial properties alongside anticancer effects; suggested further exploration into therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Spiro Heterocyclic Compounds

Compound Name/Structure Molecular Weight Key Substituents Biological Activity (MIC/IC₅₀) Synthesis Method/Yield Spectral Data (Key Peaks)
Target Compound (1-(2-(2-Hydroxyphenyl)-7-methoxy-...ethanone) ~431.5 g/mol 2-Hydroxyphenyl, 7-methoxy Not reported Microwave-assisted synthesis IR: ~1705 cm⁻¹ (C=O), aromatic C=C
2-(4-Substituted phenyl)-1,10b-dihydrospiro[...]indolin-2'-one derivatives ~450–500 g/mol 4-Substituted phenyl (e.g., Cl, OCH₃) Antibacterial: MIC = 50 μg/mL Microwave-assisted (good yield) ¹H NMR: δ 6.25–7.8 (ArH), 4.93 (CH₂)
7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-spiro[...]piperidine ~480.4 g/mol 7,9-Dichloro, 4-methoxyphenyl, propyl Not reported Conventional synthesis Not provided
Benzo[e]pyrazolo[1,5-c][1,3]thiazine derivatives ~350–400 g/mol Thiazine ring (S-heterocycle) Antimalarial: IC₅₀ = 63–235 nM Copper-catalyzed (70–90% yield) ¹H NMR: δ 7.8–8.2 (ArH), 3.5 (SCH₂)

Key Observations:

Thiazine-containing analogs () exhibit antimalarial activity, suggesting that heterocycle type (oxazine vs. thiazine) significantly influences target selectivity.

Synthesis Efficiency :

  • Microwave-assisted synthesis (used for the target compound’s analogs ) typically achieves higher yields (e.g., 58–70%) compared to conventional methods .
  • Copper-catalyzed methods () offer chemoselectivity and mild conditions, advantageous for scaling up production.

Spectral and Computational Insights

  • IR/NMR Signatures :

    • The acetyl group (C=O) in the target compound and its analogs shows consistent IR absorption near 1705 cm⁻¹ .
    • Aromatic protons in the 6.25–7.8 ppm range (¹H NMR) confirm the presence of substituted phenyl groups .
  • Computational Studies : Molecular docking of related spiro compounds () suggests that the spiro architecture enhances binding affinity to enzyme active sites via steric complementarity.

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